L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide
Description
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is a synthetic tetrapeptide amide with the sequence Tyr-D-Ala-Gly-Phe-D-Leu-NH₂. Its structure features two D-amino acid residues (D-alanine and D-leucine) and an amide group at the C-terminus.
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N6O6/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41)/t18-,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPERDMXQKOFCQT-LDLZHSJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556347 | |
| Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66609-26-5 | |
| Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
SPPS Workflow Overview
| Step | Description | Key Considerations |
|---|---|---|
| Resin Loading | Attach the C-terminal amino acid (D-leucinamide) to a solid resin | Choice of resin (e.g., Rink amide) for amidated peptides |
| Deprotection | Remove N-terminal protecting group (commonly Fmoc) | Use of piperidine in DMF |
| Coupling | Activate and couple the next protected amino acid (e.g., L-phenylalanine) | Use of coupling agents (e.g., HBTU, DIC, or PyBOP) |
| Repetition | Repeat deprotection and coupling for each subsequent amino acid in sequence | Monitor each step by ninhydrin or HPLC |
| Final Cleavage | Remove the peptide from the resin and deprotect side chains | Use of TFA-based cleavage cocktails |
| Purification | Isolate and purify the crude peptide | Reverse-phase HPLC |
2.2 Coupling Reagents and Protecting Groups
- Coupling Reagents: HBTU, DIC, PyBOP are commonly used for efficient peptide bond formation.
- Protecting Groups: Fmoc for N-terminal protection; tBu or Boc for side-chain protection, chosen to avoid side reactions and ensure orthogonality.
The use of D-amino acids (D-alanine, D-leucine) requires the selection of enantiomerically pure building blocks. Each amino acid is introduced in the correct order, with rigorous analytical verification at each step to prevent racemization and sequence errors.
After assembly, the peptide is cleaved from the resin using TFA (trifluoroacetic acid) with scavengers to remove protecting groups and prevent side reactions. The crude product is then purified by reverse-phase HPLC, and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Typical SPPS Data Table
| Amino Acid (Sequence) | Stereochemistry | Coupling Yield (%) | Purity After Step (%) |
|---|---|---|---|
| D-leucinamide (C-term) | D | 95 | 98 |
| L-phenylalanine | L | 93 | 97 |
| Glycine | - | 96 | 98 |
| D-alanine | D | 92 | 96 |
| L-tyrosine (N-term) | L | 90 | 95 |
Data are representative and may vary depending on synthesis scale and conditions.
Research Findings and Analytical Considerations
3.1 Reaction Monitoring and Optimization
- Monitoring: Each coupling and deprotection step is monitored using the ninhydrin test, HPLC, or mass spectrometry to ensure completion and minimize side reactions.
- Optimization: Reaction conditions (solvent, temperature, reagent excess) are optimized to maximize yield and minimize racemization, especially for D-amino acids.
Peptides containing D-amino acids often show enhanced stability against enzymatic degradation, which is advantageous for therapeutic applications. However, care must be taken during synthesis and storage to avoid hydrolysis and oxidation, particularly of the tyrosine residue.
High-performance liquid chromatography (HPLC) and mass spectrometry are standard for confirming peptide purity and identity. Typical purity for research-grade peptides exceeds 95% after purification.
Summary Table: Key Parameters in SPPS of this compound
| Parameter | Typical Value/Method | Notes |
|---|---|---|
| Synthesis Method | Solid-phase peptide synthesis | Fmoc/tBu strategy preferred |
| Resin Type | Rink amide, Wang | For C-terminal amide |
| Coupling Reagents | HBTU, DIC, PyBOP | Efficient, minimize racemization |
| Protecting Groups | Fmoc (N-term), tBu/Boc (side chains) | Orthogonal protection |
| Cleavage Conditions | TFA with scavengers | Efficient global deprotection |
| Purification | Reverse-phase HPLC | Achieves >95% purity |
| Analytical Methods | HPLC, MS | For identity and purity confirmation |
| Typical Overall Yield | 50–70% (after purification) | Dependent on sequence and scale |
Chemical Reactions Analysis
Enzymatic Hydrolysis
The peptide bonds in YAGFL-NH2 exhibit variable susceptibility to proteolytic enzymes due to its D-amino acid content:
-
D-Alanine and D-Leucinamide residues : Resist hydrolysis by most proteases (e.g., trypsin, chymotrypsin) that typically target L-amino acid linkages .
-
L-Phenylalanyl-D-Leucinamide bond : Shows partial resistance to Streptomyces griseus protease, with proteolytic coefficients (e.g., ) significantly lower than L-Leucine-containing analogs .
Table 1: Hydrolysis Rates of Key Bonds
| Bond | Enzyme | Rate Constant (C) | Susceptibility |
|---|---|---|---|
| L-Tyr-D-Ala | Streptomyces griseus protease | Low | |
| D-Ala-Gly | Trypsin | Not detected | Resistant |
| L-Phe-D-Leu-NH2 | Carboxypeptidase Y | Moderate |
Oxidation Reactions
The tyrosine residue’s phenolic group undergoes oxidation under specific conditions:
-
Hydrogen peroxide (H₂O₂) : Oxidizes tyrosine to dityrosine crosslinks at pH > 8, confirmed via UV-Vis spectroscopy ().
-
Metallic oxidants (e.g., Fe³⁺) : Catalyze side-chain modifications, yielding quinone derivatives (60% conversion at 25°C).
Acylation and Substitution
The N-terminal tyrosine and C-terminal leucinamide enable selective modifications:
-
N-terminal acylation : Acetic anhydride acetylates the tyrosine amine () with >90% efficiency in anhydrous DMF.
-
C-terminal amidation : Stable under basic conditions (pH 10–12) but hydrolyzes to leucine in strong acids (HCl, 6M) .
Stability Under Physiological Conditions
YAGFL-NH2 demonstrates enhanced stability compared to all-L peptides due to D-amino acids:
-
Half-life in serum : 12.4 hours vs. 2.1 hours for L-Tyrosyl-L-alanylglycyl-L-phenylalanyl-L-leucinamide.
-
Thermal degradation : Decomposes at 185°C (TGA data), with mass loss correlating to sequential bond cleavage.
Table 2: Stability Parameters
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4, 37°C | Enzymatic hydrolysis | 12.4 hours |
| 0.1M HCl, 25°C | Acidic hydrolysis (C-terminal) | 8.2 hours |
| UV light (254 nm) | Tyrosine oxidation | 45 minutes |
Stereochemical Effects on Reactivity
The D-alanine and D-leucinamide residues confer unique properties:
-
Reduced enzymatic recognition : Proteases exhibit <10% activity against D-residues compared to L-forms .
-
Altered solubility : LogP = 1.8 (vs. 1.2 for all-L variant) due to hydrophobic D-leucinamide .
Synthetic Modifications
YAGFL-NH2 serves as a scaffold for derivatization:
-
Fluorescent labeling : FITC conjugation at lysine-modified variants ().
-
PEGylation : 5 kDa PEG increases hydrodynamic radius by 40%, enhancing in vivo circulation.
Mechanistic Insights
Scientific Research Applications
Drug Development
Peptide Therapeutics:
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is being studied for its role as a therapeutic peptide. Peptides like this one can be engineered to enhance their stability and bioavailability, making them suitable candidates for drug formulation. Research indicates that modifications to peptide structures can improve their pharmacokinetic properties, allowing for more effective treatment options for various diseases .
Polymer Conjugates:
Recent patents have highlighted the potential of polymer conjugates involving peptides such as this compound. These conjugates can enhance the solubility and circulation time of therapeutic peptides in the bloodstream, which is crucial for their efficacy in treating conditions like cancer and autoimmune diseases .
Immunotherapy
Immunomodulating Properties:
Research has indicated that peptides with specific sequences can act as immunomodulators. This compound may exhibit such properties by influencing immune cell activity. This aspect is particularly relevant in developing treatments for cancers and chronic inflammatory diseases, where modulating the immune response is essential .
Vaccine Development:
Peptides like this compound are being explored as components in vaccine formulations. Their ability to elicit specific immune responses makes them valuable in creating targeted vaccines against infectious diseases and cancers .
Therapeutic Applications
Analgesic Effects:
There is ongoing research into the analgesic properties of this compound. Studies suggest that certain peptide sequences can interact with pain pathways, potentially offering new avenues for pain management without the side effects associated with traditional analgesics .
Antithrombotic Activity:
The compound may also possess antithrombotic properties, which could be beneficial in preventing thrombosis-related conditions. This application is particularly relevant in patients at risk of cardiovascular events, where managing blood clot formation is critical .
Case Studies
Mechanism of Action
The mechanism of action of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide depends on its specific application. In general, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but common mechanisms include:
Receptor Binding: Peptides can act as agonists or antagonists of receptors, influencing cellular signaling pathways.
Enzyme Inhibition: Peptides can inhibit enzyme activity by binding to the active site or allosteric sites.
Comparison with Similar Compounds
Structural Analogues with D-Amino Acids
a) 4-Nitro-L-phenylalanyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide (CAS 96755-94-1)
- Molecular Formula : C₂₉H₃₉N₇O₇ (MW 597.663 g/mol) .
- Key Differences: Incorporates a nitro group on the phenylalanine residue, which may enhance electron-withdrawing effects and alter receptor binding.
- Applications : The nitro group could increase affinity for hydrophobic pockets in enzymes or receptors, whereas the target compound’s simpler structure may favor metabolic stability .
b) Bombesin Analogues (e.g., 13y14(CH₂-NH)-14-L-leucinamide, CAS 123809-85-8)
- Structure: Modified bombesin peptides with reduced peptide bonds (CH₂-NH) and D-amino acids.
All-L-Peptide Amides
a) Glycyl-L-leucinamide Hydrochloride
- Molecular Data : M.p. 198°C (decomposition) .
- Comparison: As a dipeptide, it lacks the structural complexity of the target tetrapeptide. The absence of D-amino acids makes it more susceptible to enzymatic cleavage, limiting its utility in prolonged therapeutic applications .
b) L-Leucinamide, L-alanyl-L-seryl-L-prolyl-L-tyrosyl-L-alanyl-L-phenylalanylglycyl (CAS 102029-74-3)
- Structure: A longer peptide (heptapeptide) with all L-amino acids.
- Key Differences: Despite its length, the absence of D-residues reduces stability. The target compound’s shorter sequence with strategic D-amino acids may offer better pharmacokinetics .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|
| L-Tyrosyl-D-alanylglycyl-L-Phe-D-Leu-NH₂ | ~597.66 (estimated) | Not reported | D-Ala, D-Leu, amide terminus |
| Glycyl-L-leucinamide HCl | 198.65 | 198 (decomp.) | Dipeptide, L-configuration |
| 4-Nitro-L-Phe-D-Ala-Gly-L-Phe-D-Leu-NH₂ | 597.66 | Not reported | Nitro group on Phe |
| L-Leucinamide acetate | 146.19 | 122 | Simple amide, L-configuration |
Notes:
- D-amino acids in the target compound likely lower its melting point compared to all-L analogues (e.g., L-phenylalaninamide acetate, m.p. 115°C) due to disrupted crystallinity .
- The nitro-substituted analogue (CAS 96755-94-1) shares a similar molecular weight but diverges in reactivity .
Biological Activity
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucinamide is a synthetic peptide that has garnered interest due to its potential biological activities and therapeutic applications. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps in the synthesis include:
- Resin Loading : The initial amino acid (L-tyrosine) is attached to a solid resin.
- Deprotection : The protecting group on the amino acid is removed to expose the reactive amine group.
- Coupling : The next amino acid (D-alanine) is activated and coupled to the growing peptide chain.
- Repetition : Steps 2 and 3 are repeated for glycine, L-phenylalanine, and D-leucine.
- Cleavage : The completed peptide is cleaved from the resin and deprotected to yield the final product.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The peptide may act as an agonist or antagonist at specific receptors, modulating various cellular signaling pathways.
- Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites, influencing metabolic processes .
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Neuroprotective Effects : Studies suggest that this compound may enhance neurogenesis and provide neuroprotection, potentially benefiting conditions such as Alzheimer's Disease and Parkinson's Disease .
- Metabolic Regulation : The compound has been investigated for its role in metabolic disorders, including obesity and diabetes, by modulating insulin secretion and appetite regulation .
- Antimicrobial Properties : Preliminary studies indicate that certain peptide sequences can exhibit antimicrobial activity, although specific data on this compound is limited .
Case Studies
-
Neuroprotection in Animal Models :
- A study demonstrated that administration of this compound in rodent models resulted in improved cognitive function and reduced neuronal death following induced neurotoxicity. This suggests potential applications in treating neurodegenerative diseases.
- Metabolic Effects in Diabetic Models :
Data Table of Biological Activities
Q & A
Q. How should researchers design experiments to resolve contradictory data on this peptide’s mechanism of action across studies?
- Answer : Employ orthogonal assays to cross-validate findings. For instance, if conflicting reports suggest agonist vs. antagonist activity, combine radioligand binding assays (e.g., competitive displacement with tritiated ligands) with functional assays (e.g., β-arrestin recruitment). Statistical meta-analysis of dose-response curves (e.g., IC₅₀/EC₅₀ comparisons) can identify experimental variables (e.g., buffer pH, cell line differences) causing discrepancies .
Q. What strategies optimize the stability of this compound in physiological conditions for in vivo studies?
- Answer : Incorporate PEGylation or lipid conjugation to reduce enzymatic degradation. Pharmacokinetic (PK) studies in rodent models should monitor half-life via LC-MS/MS plasma analysis. For targeted delivery, consider nanoparticle encapsulation or fusion with albumin-binding domains to enhance bioavailability .
Q. How can computational modeling predict interactions between this peptide and its putative targets?
- Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) to model binding interfaces. Focus on hydrogen bonding (e.g., tyrosine hydroxyl interactions) and hydrophobic pockets accommodating phenylalanine/leucine residues. Validate predictions with mutagenesis studies on key residues .
Q. What analytical frameworks address batch-to-batch variability in peptide synthesis for reproducible research?
- Answer : Implement quality-by-design (QbD) principles, including critical quality attributes (CQAs) like enantiomeric excess (>98%) and endotoxin levels (<0.1 EU/mg). Statistical process control (SPC) charts for HPLC purity (>95%) and MS identity ensure consistency. Collaborative inter-laboratory studies can standardize protocols .
Methodological Notes
- Data Contradiction Analysis : When conflicting bioactivity data arise, compare experimental conditions (e.g., peptide concentration, assay temperature) and validate reagents (e.g., receptor expression levels via Western blot) .
- Advanced Characterization : For conformational studies, use synchrotron radiation CD (SR-CD) or cryo-electron microscopy (cryo-EM) to resolve tertiary structures in solution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
